molecular formula C19H17N3O3S B280641 N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide

N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B280641
M. Wt: 367.4 g/mol
InChI Key: XJAFCMGMTBBHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as MI-773, is a small molecule inhibitor of the MDM2-p53 interaction. This compound has recently gained attention as a potential cancer therapy due to its ability to reactivate the tumor suppressor protein p53, which is often inactivated in cancer cells.

Mechanism of Action

N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide works by binding to the MDM2 protein, which is responsible for inhibiting the activity of p53. By binding to MDM2, N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide prevents it from interacting with p53, allowing p53 to become active and induce cell cycle arrest or apoptosis in cancer cells.
Biochemical and Physiological Effects
N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway. In addition, N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

The advantages of using N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments include its specificity for the MDM2-p53 interaction and its ability to induce apoptosis in cancer cells. However, the limitations of using N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide include its low solubility and potential toxicity at high concentrations.

Future Directions

There are several potential directions for future research on N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide, including:
1. Combination therapy with other cancer treatments, such as chemotherapy or immunotherapy.
2. Development of more potent and selective MDM2 inhibitors.
3. Investigation of the role of N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide in other diseases, such as neurodegenerative disorders.
4. Identification of biomarkers that can predict response to N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide treatment.
5. Clinical trials to evaluate the safety and efficacy of N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide in cancer patients.

Synthesis Methods

The synthesis of N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves several steps, including the reaction of 2-acetylpyridine with 2-aminobenzamide to form 2-(2-pyridinyl)benzimidazole. This intermediate is then reacted with N-methyl-N-(tosyl)glycine to form the corresponding dipeptide, which is subsequently cyclized to form the final product.

Scientific Research Applications

N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied in preclinical models of cancer, where it has been shown to induce apoptosis and inhibit tumor growth. In addition, N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, potentially improving their efficacy.

properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

N-methyl-2-oxo-N-(2-pyridin-2-ylethyl)-1H-benzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C19H17N3O3S/c1-22(12-10-13-5-2-3-11-20-13)26(24,25)17-9-8-16-18-14(17)6-4-7-15(18)19(23)21-16/h2-9,11H,10,12H2,1H3,(H,21,23)

InChI Key

XJAFCMGMTBBHAW-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=N1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O

Canonical SMILES

CN(CCC1=CC=CC=N1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O

Origin of Product

United States

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